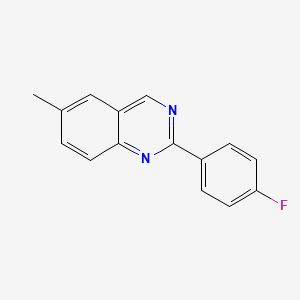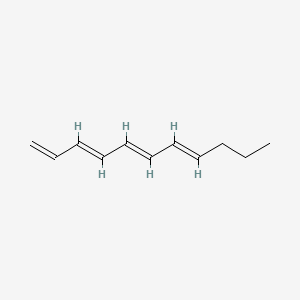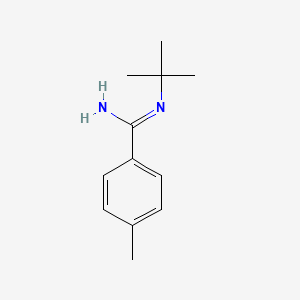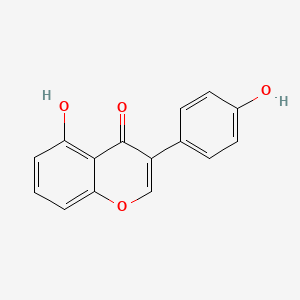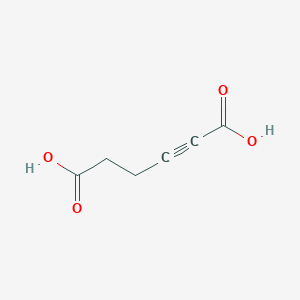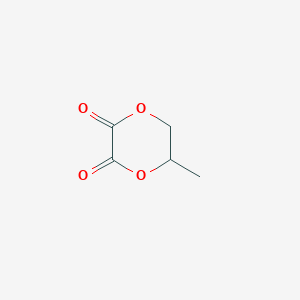
5-Methyl-1,4-dioxane-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,4-dioxane-2,3-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The original synthesis of 5-Methyl-1,4-dioxane-2,3-dione involves a condensation reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid, or the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
5-Methyl-1,4-dioxane-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
5-Methyl-1,4-dioxane-2,3-dione has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 5-Methyl-1,4-dioxane-2,3-dione involves its high reactivity due to the presence of the dioxane ring and the carbonyl groups. The compound can easily lose a hydrogen ion from the methylene group, creating a resonance-stabilized anion. This reactivity allows it to participate in various chemical reactions, including nucleophilic addition and substitution .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Similar in structure but with different reactivity and applications.
5-Methyl-5-propargyloxycarbonyl-1,3-dioxane-2-one: An alkyne-functionalized cyclic carbonate with unique polymerization properties.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in different synthetic applications.
Uniqueness
5-Methyl-1,4-dioxane-2,3-dione is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form resonance-stabilized anions makes it a valuable reagent in organic synthesis and industrial applications .
属性
CAS 编号 |
89093-66-3 |
|---|---|
分子式 |
C5H6O4 |
分子量 |
130.10 g/mol |
IUPAC 名称 |
5-methyl-1,4-dioxane-2,3-dione |
InChI |
InChI=1S/C5H6O4/c1-3-2-8-4(6)5(7)9-3/h3H,2H2,1H3 |
InChI 键 |
GVBOBOKIWHDTAH-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(=O)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


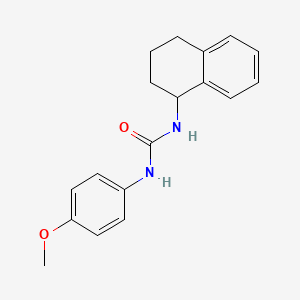
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
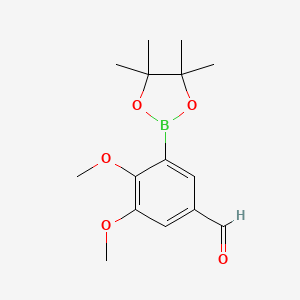

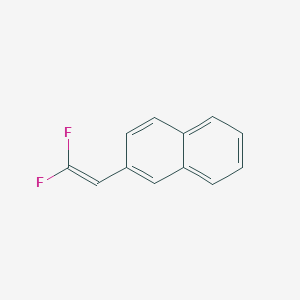
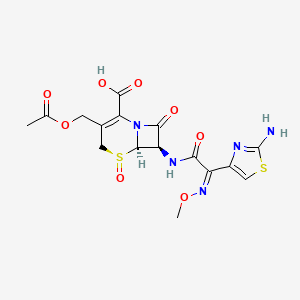
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)

